molecular formula C17H22O B12543992 4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol CAS No. 656800-92-9

4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol

Cat. No.: B12543992
CAS No.: 656800-92-9
M. Wt: 242.36 g/mol
InChI Key: FGIDUFQWAWYUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(Bicyclo[331]nonan-9-ylidene)ethyl]phenol is a complex organic compound characterized by its unique bicyclo[331]nonane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol typically involves the condensation of an aliphatic or aromatic aldehyde with acetylacetone to form the bicyclo[3.3.1]nonane moiety . The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclo[3.3.1]nonane structure provides rigidity and stability, which can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol is unique due to its combination of the bicyclo[3.3.1]nonane structure with a phenol group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

656800-92-9

Molecular Formula

C17H22O

Molecular Weight

242.36 g/mol

IUPAC Name

4-[1-(9-bicyclo[3.3.1]nonanylidene)ethyl]phenol

InChI

InChI=1S/C17H22O/c1-12(13-8-10-16(18)11-9-13)17-14-4-2-5-15(17)7-3-6-14/h8-11,14-15,18H,2-7H2,1H3

InChI Key

FGIDUFQWAWYUHG-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2CCCC1CCC2)C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.